1-(2,4-dichlorophenyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
Description
This compound features a 1,2,4-triazole core substituted at position 4 with a phenyl group and at position 5 with a thiophen-2-yl moiety. A sulfanyl ethanone linker bridges the triazole to a 2,4-dichlorophenyl group. This structural profile suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring hydrophobic and heterocyclic interactions .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3OS2/c21-13-8-9-15(16(22)11-13)17(26)12-28-20-24-23-19(18-7-4-10-27-18)25(20)14-5-2-1-3-6-14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORHNJAJDAQXCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorophenyl derivatives, phenyl-substituted triazoles, and thiophene compounds. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the triazole moiety.
Sulfurization reactions: to attach the thiophene group.
Condensation reactions: to form the final ethanone structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: to enhance reaction rates.
Solvent selection: to improve solubility and reaction efficiency.
Purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Structural Confirmation
The synthesized compound is characterized using:
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X-ray crystallography : Confirms the triazole-thioether linkage and spatial arrangement of substituents.
-
Spectroscopic methods :
Thioether Linkage
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Oxidation : The sulfur atom in the thioether can oxidize to sulfoxide or sulfone under strong oxidizing agents (e.g., H₂O₂, mCPBA), though this is not explicitly reported for this compound.
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Nucleophilic Substitution : The methylene group adjacent to sulfur may undergo substitution in the presence of strong nucleophiles (e.g., amines, thiols).
Ketone Group
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Reduction : The ketone can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄. For example:
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Condensation Reactions : The ketone may participate in Schiff base formation with primary amines .
Triazole Ring
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Electrophilic Substitution : The triazole’s nitrogen atoms can engage in hydrogen bonding or coordinate with metal ions, though direct substitution reactions are less common.
Biological Activity and Derivatives
While the query focuses on chemical reactions, the compound’s structural analogs exhibit biological activity :
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COX-II Inhibition : Triazole-thioether derivatives show selective cyclooxygenase-II inhibition due to
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, compounds similar to 1-(2,4-dichlorophenyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Studies have documented that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation . The presence of the thiophene ring further enhances its biological activity by potentially increasing lipophilicity and cellular uptake.
Anti-inflammatory Effects
Compounds with similar structures have been explored for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes (such as COX and LOX) has been observed in related triazole derivatives . This suggests that this compound may also possess such activities, making it a candidate for further investigation in inflammatory diseases.
Data Tables
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that a series of triazole derivatives showed potent activity against Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth was attributed to its interaction with bacterial enzymes vital for cell wall synthesis .
Case Study 2: Anticancer Mechanism
In vitro studies reported in Cancer Letters highlighted that certain triazole derivatives induced apoptosis in breast cancer cells. The mechanism involved the activation of caspase pathways and the downregulation of anti-apoptotic proteins . This suggests that this compound could be explored for similar anticancer effects.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
Pathways: Interference with metabolic or signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Thiophene vs.
- Halogen Effects: The 2,4-dichlorophenyl group in the target compound may enhance binding affinity compared to mono-halogenated analogs (e.g., 4-chlorophenyl in ) due to increased electron-withdrawing effects.
- Linker Flexibility: Ethanol-based linkers (e.g., ) reduce hydrophobicity but may limit stability compared to ketone-based linkers in the target compound.
Lipophilicity and Solubility
- The dichlorophenyl group increases logP (~3.8 predicted) compared to methoxy-substituted analogs (logP ~2.5) , favoring blood-brain barrier penetration but reducing aqueous solubility.
- Thiophene-containing compounds exhibit higher molar refractivity (e.g., ~100 cm³/mol for the target) than pyridine or quinoline analogs , suggesting stronger dispersion interactions.
Biological Activity
The compound 1-(2,4-dichlorophenyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a novel triazole derivative that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, including antifungal, antibacterial, anticancer, and other therapeutic effects.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a dichlorophenyl group and a triazole moiety, which are known to enhance biological activity.
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. The compound has been evaluated against various fungal strains. For instance, studies have shown that derivatives of 1,2,4-triazoles possess antifungal activities with Minimum Inhibitory Concentrations (MICs) ranging from 0.01 to 0.27 μmol/mL against pathogens such as Aspergillus and Candida species .
| Fungal Strain | MIC (μmol/mL) | Reference |
|---|---|---|
| Aspergillus flavus | 0.01 | |
| Candida albicans | 0.02 | |
| Fusarium oxysporum | 0.15 |
Antibacterial Activity
The compound has also demonstrated notable antibacterial effects. In vitro studies have reported its efficacy against both Gram-positive and Gram-negative bacteria. The MIC values for various bacterial strains are summarized below:
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
The anticancer potential of the compound has been explored through various assays. It has been shown to inhibit cell proliferation in cancer cell lines with IC50 values in the micromolar range. Notably, compounds containing the triazole ring have been linked to apoptosis induction in cancer cells via the modulation of key signaling pathways .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within pathogens and cancer cells. The triazole moiety is known for inhibiting enzymes critical for fungal cell wall synthesis and disrupting bacterial protein synthesis pathways. Additionally, the presence of the thiophenyl group may enhance lipophilicity, facilitating better membrane penetration and bioavailability.
Case Studies
Several case studies have illustrated the therapeutic potential of similar compounds:
-
Antifungal Study :
A study on a related triazole derivative showed an EC50 value of 0.0087 g/L against Gibberella nicotianae, outperforming traditional antifungals like ketoconazole . -
Antibacterial Study :
A series of mercapto-substituted triazoles exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus, with MIC values significantly lower than those of standard antibiotics like vancomycin . -
Anticancer Study :
In a recent investigation, compounds derived from triazoles were shown to induce apoptosis in breast cancer cell lines via mitochondrial pathway activation .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including triazole ring formation via azide-alkyne cycloaddition or nucleophilic substitution. For example:
- Step 1 : React a 2,4-dichlorophenyl ethanone derivative with a triazole-thiol precursor under reflux in ethanol or DMF. Sodium hydride or potassium carbonate may be used as a base to deprotonate the thiol group .
- Step 2 : Introduce the thiophenyl group via Suzuki coupling or nucleophilic aromatic substitution, requiring palladium catalysts or controlled pH conditions .
Key factors : Solvent polarity (e.g., DMF enhances nucleophilicity), temperature (60–100°C), and stoichiometric ratios (1:1.2 for thiol:ketone) critically affect yields (reported 45–70%) .
Basic: How is structural characterization performed for this compound?
- NMR Spectroscopy : and NMR identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 190–200 ppm). The sulfanyl (-S-) linkage is confirmed by deshielded methylene protons (δ 3.8–4.2 ppm) .
- X-ray Crystallography : Resolves spatial arrangements, such as dihedral angles between the triazole and dichlorophenyl groups (e.g., 55–65°), which influence molecular packing and stability .
Basic: What methodologies are used to screen its biological activity?
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus (ATCC 25923) and C. albicans (ATCC 10231) in Mueller-Hinton broth, with IC values ranging 12–45 µM .
- Anticancer Screening : MTT assays on HeLa or MCF-7 cells, revealing dose-dependent cytotoxicity (EC 8–20 µM). Controls include cisplatin and solvent blanks .
Advanced: How can structure-activity relationships (SAR) guide optimization?
- Triazole Modifications : Replacing the phenyl group with pyridinyl (e.g., 4-pyridinyl) increases water solubility but may reduce lipophilic interactions with targets .
- Thiophene Substitutions : Introducing electron-withdrawing groups (e.g., -Cl) on the thiophene ring enhances antifungal activity by 30% .
- Sulfanyl Linkers : Replacing -S- with -SO- decreases potency, suggesting the thioether’s redox activity is critical .
Advanced: How to address contradictions in biological activity data across studies?
Discrepancies in IC values may arise from:
- Assay Conditions : Variations in serum content (e.g., 5% vs. 10% FBS) or incubation time (24 vs. 48 hrs) .
- Compound Purity : HPLC purity thresholds (<95% vs. >98%) significantly alter dose-response curves. Validate via LC-MS .
Advanced: What crystallographic insights inform drug design?
X-ray data reveal:
- Hydrogen Bonding : The triazole N2 atom forms H-bonds with kinase active sites (e.g., CDK2, distance 2.8 Å) .
- Torsional Strain : The thiophene ring’s 20° twist relative to the triazole core reduces steric hindrance in binding pockets .
Advanced: How to optimize solubility without compromising activity?
- Co-solvent Systems : Use DMSO-PBS mixtures (10–20% DMSO) for in vitro assays.
- Prodrug Strategies : Introduce phosphate esters at the ethanone moiety, increasing aqueous solubility 5-fold while maintaining antiproliferative effects .
Advanced: Which enzymatic targets are hypothesized for this compound?
- Cytochrome P450 Inhibition : Competes with fluconazole in CYP51 binding assays (K 2.3 µM), suggesting antifungal mechanisms .
- Kinase Inhibition : Docking studies predict ATP-binding site interactions in EGFR (ΔG = -9.8 kcal/mol) .
Advanced: How stable is this compound under physiological conditions?
- pH Stability : Degrades <10% at pH 7.4 (24 hrs) but hydrolyzes rapidly at pH <3 (t = 2 hrs) due to ethanone group susceptibility .
- Light Sensitivity : Store in amber vials; UV exposure (>4 hrs) causes 25% decomposition via sulfanyl oxidation .
Advanced: What computational methods aid in synthetic route design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
